molecular formula C13H13NO6 B13012128 2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid

Cat. No.: B13012128
M. Wt: 279.24 g/mol
InChI Key: RHUSESQJGJEXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid is a chemical compound with the molecular formula C13H13NO6 It is characterized by the presence of a dioxoisoindolinyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the reaction of potassium phthalimide with diethyl bromomalonate. The reaction proceeds under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxoisoindolin-2-yl)propanoic acid: Similar structure but lacks the dimethoxy groups.

    3-(1,3-Dioxoisoindolin-2-yl)propanal: Contains an aldehyde group instead of a carboxylic acid.

    2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Features an ether linkage instead of a direct carbon-carbon bond.

Uniqueness

2-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)propanoic acid is unique due to the presence of the dimethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

2-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)propanoic acid

InChI

InChI=1S/C13H13NO6/c1-6(13(17)18)14-11(15)7-4-5-8(19-2)10(20-3)9(7)12(14)16/h4-6H,1-3H3,(H,17,18)

InChI Key

RHUSESQJGJEXRG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C=C2)OC)OC

Origin of Product

United States

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